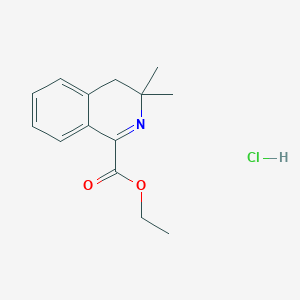

![molecular formula C23H27NO2 B2515831 N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide CAS No. 1797090-55-1](/img/structure/B2515831.png)

N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide is not directly mentioned in the provided papers. However, the papers discuss various naphthalene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Naphthalene derivatives are known for their aromaticity and potential applications in material science due to their structural and electronic properties .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves the formation of amide bonds and the introduction of substituents to the naphthalene core to achieve desired properties. For instance, naphthalene homo-oligoamides were synthesized using amino-naphthalene carboxylic acids as monomers, which were then linked through amide bonds . Similarly, a naphthalene-ring containing diamine was prepared by reacting amino-naphthol with dichlorobenzophenone, followed by polycondensation with various diacid chlorides . These methods suggest that the synthesis of N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide would likely involve the formation of an amide bond between a naphthalene carboxylic acid and an appropriate amine derivative of methoxyadamantane.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is significantly influenced by the substituents attached to the naphthalene core. Steric interactions between adjacent groups can lead to specific arrangements of the naphthyl rings, such as the anti-periplanar arrangement observed in naphthalene homo-oligoamides . The crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealed a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . These findings suggest that the molecular structure of N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide would also be influenced by the steric and electronic effects of the methoxyadamantane moiety.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, particularly those involving their functional groups. For example, the naphthalene-ring containing diamine was used to synthesize polyamides, demonstrating the reactivity of the amine group . The reactivity of the carboxamide group in N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide would likely be similar, allowing for further functionalization or participation in polymerization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are closely related to their molecular structure. Polyamides derived from naphthalene-containing diamines exhibited good solubility in amide-type solvents and high thermal stability, with glass transition temperatures ranging from 131-187°C and stability up to 190°C . The introduction of bulky substituents such as methoxyadamantane is expected to influence the solubility and thermal properties of the compound, potentially enhancing its stability and making it suitable for high-performance material applications.

Mechanism of Action

Target of Action

Similar compounds have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often work by correcting the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO2/c1-26-23(18-10-15-9-16(12-18)13-19(23)11-15)14-24-22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,15-16,18-19H,9-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKORHVDHASJMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)